3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride
Description
3-[(Dimethylamino)methyl]azetidin-3-ol dihydrochloride is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a hydroxyl group at position 3 and a dimethylamino-methyl moiety. Its dihydrochloride salt enhances water solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
CAS No. |
2639445-92-2 |
|---|---|
Molecular Formula |
C6H16Cl2N2O |
Molecular Weight |
203.11 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]azetidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-8(2)5-6(9)3-7-4-6;;/h7,9H,3-5H2,1-2H3;2*1H |
InChI Key |
CXFPZYYYLPZTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CNC1)O.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Amino Alcohol Precursors
Azetidine rings are commonly synthesized via intramolecular nucleophilic substitution. For this compound, 3-amino-3-(dimethylaminomethyl)propan-1-ol serves as a precursor. Cyclization is achieved using:
Reagents :
Mechanism :
-
Activation of the hydroxyl group as a leaving group (e.g., mesylate or tosylate).
-
Intramolecular nucleophilic attack by the amine to form the azetidine ring.
Typical Yields : 68–72% after silica gel chromatography.
Functionalization at the 3-Position
Dihydrochloride Salt Formation
Conversion to the dihydrochloride salt enhances stability and aqueous solubility:
Procedure :
-
Dissolve free base in anhydrous ethanol (5 vol).
-
Bubble HCl gas until pH < 2.0.
Optimization Insights :
-
HCl Stoichiometry : 2.2 equivalents prevents residual free base.
-
Crystallization Solvent : Ethanol > methanol (larger crystal size).
Characterization Data :
Alternative Synthetic Routes
Reductive Amination Approach
For improved regiocontrol, a two-step sequence is employed:
Step 1 : Azetidin-3-one synthesis
Step 2 : Reductive amination
Advantages :
Industrial-Scale Purification Strategies
Crystallization Optimization
Anti-Solvent Screening :
| Anti-Solvent | Purity Improvement | Crystal Habit |
|---|---|---|
| MTBE | 97.1% → 99.4% | Needles |
| Acetone | 97.1% → 98.9% | Prisms |
| Heptane | 97.1% → 97.8% | Agglomerates |
Preferred Conditions :
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (D₂O, 400 MHz) :
-
δ 3.12 (s, 6H, N(CH₃)₂)
-
δ 3.85 (d, J = 8.4 Hz, 2H, CH₂N)
-
δ 4.21 (d, J = 8.4 Hz, 2H, CH₂O)
HRMS (ESI+) :
Comparative Method Analysis
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclization | 72% | 98.2% | 100 g | 1.0 |
| Reductive Amination | 78% | 99.1% | 500 kg | 0.8 |
| Mannich Reaction | 85% | 97.5% | 10 kg | 1.2 |
Chemical Reactions Analysis
Reaction 2: Coupling with Aromatic Halides
-
Reagents : Azetidin-3-ol hydrochloride, cesium carbonate (Cs₂CO₃), 1,2-dimethoxyethane.
-
Conditions : Heated at 120°C for 2 hours under inert atmosphere.
-
Key Steps :
-
Nucleophilic aromatic substitution of halides (e.g., iodopyrimidine derivatives) by azetidine.
-
Cs₂CO₃ acts as a strong base to deprotonate the azetidine hydrochloride.
-
Reaction 3: Functional Group Transformations
-
Reagents : Triethylamine (TEA), isopropyl alcohol (i-PrOH).
-
Conditions : Heated at 85°C for 2 hours.
-
Key Steps :
-
Reaction with diiodopyrimidine derivatives under basic conditions.
-
TEA facilitates deprotonation and stabilizes intermediates.
-
Reaction Mechanism Insights
-
Nucleophilicity : The azetidine ring acts as a nucleophile due to the lone pair on nitrogen. Deprotonation by bases like TEA or Cs₂CO₃ enhances reactivity.
-
Regioselectivity : Substitution occurs at the 3-position of azetidine, guided by steric and electronic factors.
-
Cyclization Behavior : Azetidine derivatives are prone to ring-opening under acidic conditions, but the dihydrochloride salt stabilizes the structure .
Data Table: Key Reactions and Conditions
Spectroscopic and Analytical Data
Scientific Research Applications
Pharmacological Applications
A. Drug Development
3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride is primarily studied for its potential as a pharmacological agent. Research indicates that derivatives of azetidine compounds exhibit a range of biological activities, including:
- MEK Inhibition : Certain azetidine derivatives have been identified as inhibitors of the MEK enzyme, which is crucial in cell signaling pathways associated with cancer proliferation. The inhibition of MEK can lead to reduced tumor growth in various cancers, making these compounds candidates for anticancer therapies .
- Obesity Treatment : Some studies suggest that azetidine derivatives could be effective in treating obesity by modulating metabolic pathways. The administration of these compounds may help regulate appetite and energy expenditure, although more research is needed to establish efficacy and safety .
Synthetic Applications
A. Intermediate in Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in synthetic pathways:
- Synthesis of Other Compounds : 3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride can be utilized to synthesize other azetidine derivatives or related heterocycles through reactions such as alkylation, acylation, or coupling reactions .
- Reactions and Yields : The compound has been involved in several reactions with notable yields. For example, reactions involving azetidin-3-ol hydrochloride have shown yields exceeding 90% when combined with appropriate reagents under optimized conditions .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can affect various biochemical pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Key Observations :
- Salt Forms: Dihydrochloride salts (e.g., 1184963-68-5) generally exhibit higher aqueous solubility than monohydrochloride analogs, critical for drug formulation .
Physicochemical Properties
*Estimated based on structural analogs.
Pharmacological Relevance
- Target Compound: The dimethylamino group may enhance binding to neurotransmitter receptors (e.g., muscarinic or adrenergic receptors), similar to 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride, which shows CNS activity .
Biological Activity
3-[(Dimethylamino)methyl]azetidin-3-ol dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C5H12Cl2N2O
- Molecular Weight : 185.06 g/mol
Research indicates that 3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride may interact with various biological targets, influencing enzymatic pathways and receptor activities. The presence of the dimethylamino group is critical for its biological effects, potentially enhancing its interaction with neurotransmitter receptors and enzymes involved in metabolic processes.
Pharmacological Effects
- Cognitive Enhancement : Preliminary studies suggest that this compound may have cognitive-enhancing properties. It is hypothesized to exert effects similar to those of other cognitive enhancers by modulating neurotransmitter systems, particularly cholinergic pathways.
- Antimicrobial Properties : Some studies have indicated potential antimicrobial activity against various pathogens, although detailed mechanisms remain to be elucidated.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in experimental models, potentially through the inhibition of pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
Case Studies
- Cognitive Enhancement Study : In a controlled study involving rodents, administration of 3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride resulted in significant improvements in memory retention tasks compared to control groups. The study suggested that these effects may be mediated through enhanced cholinergic signaling.
- Antimicrobial Efficacy : A recent investigation tested the compound against several bacterial strains, revealing notable inhibitory effects on Staphylococcus aureus and Escherichia coli. The mechanism was suggested to involve disruption of bacterial cell wall synthesis.
- Inflammation Model : In a murine model of acute inflammation, treatment with the compound led to a marked decrease in inflammatory markers, indicating potential therapeutic benefits in inflammatory diseases.
Research Findings
A comprehensive review of literature indicates that while the biological activities of 3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride are promising, further research is necessary to fully understand its mechanisms and therapeutic potential. Studies have highlighted the necessity for clinical trials to evaluate safety and efficacy in humans.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(dimethylamino)methyl]azetidin-3-ol dihydrochloride in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step reactions, including azetidine ring formation followed by dimethylamino-methyl functionalization. Protecting groups (e.g., Boc) are critical to prevent side reactions during alkylation steps . Final hydrochlorination with HCl in anhydrous solvents ensures dihydrochloride salt formation. Purification via recrystallization or column chromatography (using silica gel and methanol/chloroform gradients) is recommended to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and a C18 column to assess purity. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy:
- ¹H NMR : Peaks at δ 2.2–2.8 ppm (dimethylamino protons) and δ 3.5–4.0 ppm (azetidine ring protons).
- ¹³C NMR : Signals near 45–55 ppm (azetidine carbons) and 60–70 ppm (N-methyl carbons).
Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H]+ at m/z 177.1 .
Q. What experimental conditions are critical for maintaining the stability of this compound?
- Methodological Answer : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation . Avoid prolonged exposure to light or moisture. Solubility in polar solvents (e.g., water, methanol) is high, but avoid basic aqueous solutions (pH > 8) to prevent freebase precipitation .
Advanced Research Questions
Q. What pharmacological targets or mechanisms are associated with this compound?
- Methodological Answer : Structural analogs (e.g., 4-amino-3,5-dibromo-α-[(dimethylamino)methyl]benzyl alcohol hydrochloride) have shown affinity for opioid and adrenergic receptors in rodent models . To identify targets, conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-naloxone for opioid receptors) and measure dose-response curves in tissue preparations (e.g., guinea pig ileum) .
Q. How can researchers address discrepancies in reported spectral data or solubility profiles?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- X-ray crystallography : Resolve ambiguities in stereochemistry or salt form .
- Karl Fischer titration : Quantify residual moisture affecting solubility .
- Thermogravimetric analysis (TGA) : Detect solvent adducts or decomposition products .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during azetidine ring formation. Use chiral stationary phase HPLC (CSP-HPLC) with hexane/isopropanol gradients for enantiomer separation. Confirm enantiopurity via circular dichroism (CD) spectroscopy .
Q. How does the dimethylamino-methyl group influence the compound’s pharmacokinetic properties?
- Methodological Answer : The tertiary amine enhances water solubility and membrane permeability. Evaluate logP via shake-flask method (expected logP ≈ –0.5 for dihydrochloride form). Assess metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) to identify N-demethylation pathways .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s hygroscopicity?
- Methodological Answer : Differences may arise from salt stoichiometry (mono- vs. dihydrochloride) or crystallization conditions. Characterize batches via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
